molecular formula C25H30F3N3O3 B13863359 Tert-butyl 2-[benzyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate

Tert-butyl 2-[benzyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate

Cat. No.: B13863359
M. Wt: 477.5 g/mol
InChI Key: MTLYWTQBEWTPRO-UHFFFAOYSA-N
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Description

Tert-butyl 2-[benzyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate is a complex organic compound with a unique structure that includes a trifluoroacetyl group, a piperazine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[benzyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate typically involves multiple steps. One common route starts with the preparation of tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate. This intermediate is then subjected to reduction reactions to convert the nitro group to an amino group, followed by acylation with 2,2,2-trifluoroacetyl chloride to introduce the trifluoroacetyl group. The final step involves benzylation to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[benzyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of tert-butyl 2-[benzyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group and piperazine ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to the modulation of cellular processes such as signal transduction, gene expression, and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Tert-butyl 2-[benzyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C25H30F3N3O3

Molecular Weight

477.5 g/mol

IUPAC Name

tert-butyl 2-[benzyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate

InChI

InChI=1S/C25H30F3N3O3/c1-24(2,3)34-22(32)20-11-10-19(30-14-12-29(4)13-15-30)16-21(20)31(23(33)25(26,27)28)17-18-8-6-5-7-9-18/h5-11,16H,12-15,17H2,1-4H3

InChI Key

MTLYWTQBEWTPRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCN(CC2)C)N(CC3=CC=CC=C3)C(=O)C(F)(F)F

Origin of Product

United States

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